2-(Aminooxy)ethanamine

Catalog No.
S666391
CAS No.
4747-18-6
M.F
C2H8N2O
M. Wt
76.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminooxy)ethanamine

CAS Number

4747-18-6

Product Name

2-(Aminooxy)ethanamine

IUPAC Name

O-(2-aminoethyl)hydroxylamine

Molecular Formula

C2H8N2O

Molecular Weight

76.1 g/mol

InChI

InChI=1S/C2H8N2O/c3-1-2-5-4/h1-4H2

InChI Key

MECRKILGNPUEFQ-UHFFFAOYSA-N

SMILES

C(CON)N

Canonical SMILES

C(CON)N

Inhibitor of β-Galactosidases:

AEA acts as an inhibitor for enzymes called β-galactosidases. These enzymes play a crucial role in breaking down various galactose-containing molecules within cells. Studies have shown that AEA can specifically inhibit β-galactosidases, making it a valuable tool for researchers investigating the function of these enzymes and their role in cellular processes [].

Affinity Labeling for Glycosidases:

The structure of AEA allows it to bind to the active site of β-galactosidases. This property makes it useful for affinity labeling, a technique where a molecule binds irreversibly to a target protein. By attaching a detectable moiety (like a fluorescent tag) to AEA, researchers can use it to identify and isolate β-galactosidases within complex mixtures of proteins [].

Probe for Studying Galactosylation:

Galactosylation is a type of glycosylation, a cellular process where sugar molecules are attached to proteins or other biomolecules. AEA's ability to target β-galactosidases makes it a potential probe for studying galactosylation events within cells. Researchers can use AEA to investigate the role of galactosylation in various biological processes [].

2-(Aminooxy)ethanamine, also known as O-(2-aminoethyl)hydroxylamine, is a chemical compound with the molecular formula C2H8N2OC_2H_8N_2O and a molecular weight of approximately 76.10 g/mol. This compound is characterized by the presence of both an amino group and an aminooxy group, which contribute to its unique reactivity and versatility in various chemical applications. The compound is typically presented in its dihydrochloride form, which enhances its solubility in aqueous environments, thus facilitating its use in biochemical assays and synthesis processes.

  • Oxidation: The compound can be oxidized to form oximes when reacted with carbonyl compounds, such as aldehydes and ketones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to yield primary amines using reducing agents like lithium aluminum hydride.
  • Substitution: The compound participates in nucleophilic substitution reactions, allowing it to form various derivatives when reacted with alkyl halides or acyl chlorides.

These reactions highlight the compound's utility as a reagent in organic synthesis and bioconjugation processes.

In biological contexts, 2-(Aminooxy)ethanamine exhibits notable activity as a biotinylation reagent. It reacts with aldehyde groups present on specific amino acids in proteins, forming stable oxime linkages. This property is crucial for studying protein interactions and functions within various biological systems. Additionally, it has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor, which suggests a role in modulating biochemical pathways.

The synthesis of 2-(Aminooxy)ethanamine can be achieved through several methods:

  • Reaction of Ethylene Oxide with Hydroxylamine: This method involves the reaction of ethylene oxide with hydroxylamine followed by subsequent amination.
  • Bioconjugation Techniques: In laboratory settings, it can also be synthesized through bioconjugation methods that utilize its reactivity with carbonyl compounds to label biomolecules.

In industrial applications, production often involves large-scale

The applications of 2-(Aminooxy)ethanamine are diverse and include:

  • Chemical Research: Used as a building block in organic synthesis and preparation of various derivatives.
  • Biochemical Assays: Acts as a reagent for enzyme inhibition studies and protein labeling.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its enzyme inhibition properties.
  • Agrochemicals: Utilized in the production of certain agricultural chemicals.

Interaction studies involving 2-(Aminooxy)ethanamine focus on its ability to form covalent bonds with biomolecules. These studies are essential for understanding how this compound can be employed in biochemical research, particularly in the context of enzyme inhibition and protein interaction analysis. The formation of stable oxime linkages with proteins enables researchers to track and manipulate protein functions effectively.

Several compounds share structural similarities with 2-(Aminooxy)ethanamine. Here are notable examples:

Compound NameMolecular FormulaUnique Features
EthylenediamineC2H8N2C_2H_{8}N_{2}Lacks the oxyamine group; primarily used as a chelating agent.
EthanolamineC2H7NOC_2H_{7}NOContains a hydroxyl group instead of an aminooxy group; used in surfactants.
HydroxylamineC2H7NOC_{2}H_{7}NOContains only the oxyamine group without the ethylamine chain; reactive towards carbonyls but lacks amine functionality.

Uniqueness: 2-(Aminooxy)ethanamine stands out due to its dual functionality as both an amine and an oxy group. This allows it to participate in a wider range of

XLogP3

-1.6

Wikipedia

2-(Aminooxy)ethanamine

Dates

Modify: 2023-08-15

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